molecular formula C26H28N6O4 B10869936 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10869936
M. Wt: 488.5 g/mol
InChI Key: RECHALZWBADNAZ-UHFFFAOYSA-N
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Description

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a purine core with a piperazine ring and a benzodioxole moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzodioxole group. The final steps involve the coupling of this intermediate with the purine core under controlled conditions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the purine or piperazine rings .

Scientific Research Applications

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a purine core with a piperazine ring and a benzodioxole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H28N6O4/c1-28-23-22(24(33)29(2)26(28)34)32(16-18-6-4-3-5-7-18)25(27-23)31-12-10-30(11-13-31)15-19-8-9-20-21(14-19)36-17-35-20/h3-9,14H,10-13,15-17H2,1-2H3

InChI Key

RECHALZWBADNAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6

Origin of Product

United States

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